Cnbca

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CNBCA is a selective and potent competitive inhibitor of the Src homology phosphotyrosyl phosphatase 2 (SHP2) enzyme. It exhibits an IC50 value of 0.87 μM and is primarily used in breast cancer research due to its ability to inhibit the enzyme activity of SHP2, thereby impeding the phosphorylation of Akt and ERK1/2 .

準備方法

Synthetic Routes and Reaction Conditions

CNBCA is synthesized by modifying a parent compound, CNBDA, through the removal of one of the butyric acid groups. This modification enhances its potency against SHP2 enzyme activity by 5.7-fold . The synthetic route involves the following steps:

Starting Material: CNBDA

Modification: Removal of one butyric acid group

Purification: The resulting compound is purified to obtain this compound

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same modification process as described above. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy.

化学反応の分析

Types of Reactions

CNBCA primarily undergoes inhibition reactions where it binds to the active site of the SHP2 enzyme. It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.

Common Reagents and Conditions

Reagents: this compound, SHP2 enzyme

Conditions: In vitro assays with concentrations ranging from 0.25 to 2 μM, incubation times of 24 to 72 hours

Major Products

The major product of the reaction between this compound and SHP2 is the inhibited SHP2 enzyme, which results in the downregulation of SHP2-mediated signaling pathways.

科学的研究の応用

CNBCA is extensively used in scientific research, particularly in the field of cancer biology. Its applications include:

Breast Cancer Research: This compound inhibits the proliferation of breast cancer cell lines BT474 and MDA-MB468 by blocking SHP2 enzyme activity

Signal Transduction Studies: It is used to study the role of SHP2 in receptor tyrosine kinase signaling pathways.

Drug Development: This compound serves as a lead compound for developing new SHP2 inhibitors with potential therapeutic applications.

作用機序

CNBCA exerts its effects by binding to the full-length SHP2 enzyme, thereby inhibiting its phosphatase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as Akt and ERK1/2, leading to the suppression of cancer cell proliferation and other cancerous phenotypes .

類似化合物との比較

Similar Compounds

CNBDA: The parent compound from which CNBCA is derived.

SHP1 and PTP1B Inhibitors: Other phosphotyrosyl phosphatase inhibitors that target different enzymes but have similar inhibitory mechanisms.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency for SHP2, making it a valuable tool in cancer research. Its ability to effectively inhibit SHP2 enzyme activity and downregulate SHP2-mediated signaling pathways sets it apart from other similar compounds .

特性

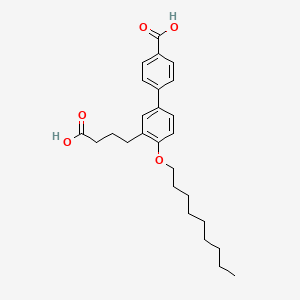

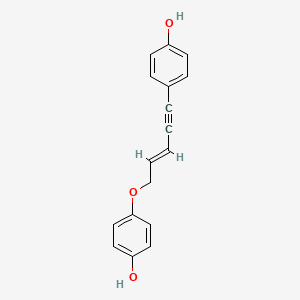

分子式 |

C26H34O5 |

|---|---|

分子量 |

426.5 g/mol |

IUPAC名 |

4-[3-(3-carboxypropyl)-4-nonoxyphenyl]benzoic acid |

InChI |

InChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-18-31-24-17-16-22(19-23(24)10-9-11-25(27)28)20-12-14-21(15-13-20)26(29)30/h12-17,19H,2-11,18H2,1H3,(H,27,28)(H,29,30) |

InChIキー |

GEZLKHRNJPUPMY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)CCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)

![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)

![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)

![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)